3,3-Difluorocyclobutanamine

Physicochemical profiling Lead optimization PK/PD modulation

3,3-Difluorocyclobutanamine (CAS 791061-00-2) is a gem-difluorinated cyclobutylamine derivative with molecular formula C₄H₇F₂N and molecular weight 107.10 g/mol. The compound features a cyclobutane ring bearing two fluorine atoms at the 3-position and a primary amine at the 1-position, creating a conformationally constrained scaffold with modulated basicity relative to non-fluorinated cyclobutanamine.

Molecular Formula C4H7F2N
Molecular Weight 107.1 g/mol
CAS No. 791061-00-2
Cat. No. B1322466
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-Difluorocyclobutanamine
CAS791061-00-2
Molecular FormulaC4H7F2N
Molecular Weight107.1 g/mol
Structural Identifiers
SMILESC1C(CC1(F)F)N
InChIInChI=1S/C4H7F2N/c5-4(6)1-3(7)2-4/h3H,1-2,7H2
InChIKeyRKATWUBDSJHPEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,3-Difluorocyclobutanamine (CAS 791061-00-2): A Gem-Difluorinated Cyclobutylamine Building Block for Medicinal Chemistry and Procurable Intermediate


3,3-Difluorocyclobutanamine (CAS 791061-00-2) is a gem-difluorinated cyclobutylamine derivative with molecular formula C₄H₇F₂N and molecular weight 107.10 g/mol [1]. The compound features a cyclobutane ring bearing two fluorine atoms at the 3-position and a primary amine at the 1-position, creating a conformationally constrained scaffold with modulated basicity relative to non-fluorinated cyclobutanamine [2]. Its hydrochloride salt (CAS 637031-93-7) is widely used as a key synthetic intermediate, most notably in the manufacture of Ivosidenib (Tibsovo), an FDA-approved mutant IDH1 inhibitor for acute myeloid leukemia and cholangiocarcinoma . The gem-difluoro substitution imparts distinct electronic, conformational, and physicochemical properties that differentiate this compound from unsubstituted, mono-fluorinated, and regioisomeric cyclobutylamine analogs [2].

Why Generic Cyclobutylamine Substitution Fails: Quantitative Basicity, Conformational, and Pharmacokinetic Differentiation of 3,3-Difluorocyclobutanamine


Simple substitution of 3,3-difluorocyclobutanamine with unsubstituted cyclobutanamine or its 2,2-difluoro regioisomer is not chemically or pharmacologically equivalent. The gem-difluoro group at the 3-position exerts a strong electron-withdrawing effect that lowers the amine pKa by approximately 2 units relative to non-fluorinated cyclobutanamine (predicted pKa 8.75 vs. 10.80), substantially altering the protonation state at physiological pH and thereby affecting hydrogen-bonding capacity, membrane permeability, and target engagement . Furthermore, X-ray crystallographic exit vector analysis has demonstrated that the spatial orientation of the amine substituent differs measurably between 3,3-difluoro and 2,2-difluoro regioisomers, meaning that even fluorinated positional analogs cannot be interchanged without altering the three-dimensional presentation of pharmacophoric elements [1]. In the validated example of Ivosidenib, the 3,3-difluorocyclobutyl moiety was specifically selected during lead optimization; the fluorine atoms were found to be essential for enzyme inhibitory activity, while the difluorocyclobutyl ring conferred metabolic stability not achieved with non-fluorinated or alternative fluorinated cycloalkyl groups [2]. These quantitative and structural differences render generic substitution unsuitable for applications requiring precise physicochemical tuning.

Quantitative Differentiation Evidence: 3,3-Difluorocyclobutanamine vs. Closest Analogs and Regioisomers


Amine Basicity (pKa) Reduction of ~2 Units Relative to Non-Fluorinated Cyclobutanamine

The pKa of 3,3-difluorocyclobutanamine is substantially lower than that of its non-fluorinated parent cyclobutanamine. The predicted pKa for 3,3-difluorocyclobutanamine is 8.75±0.40, compared to 10.80±0.20 for cyclobutanamine (CAS 2516-34-9) . This ΔpKa of approximately −2.05 units is attributable to the electron-withdrawing inductive effect of the gem-difluoro substituent, which destabilizes the protonated ammonium form. Experimental pKa measurements for 3,3-difluorocyclobutane derivatives were conducted by Chernykh et al. (2019) and compared against both non-fluorinated counterparts and 2,2-difluoro regioisomers, confirming the trend of fluorine-mediated basicity reduction [1].

Physicochemical profiling Lead optimization PK/PD modulation

Exit Vector Geometry Differentiates 3,3-Difluoro from 2,2-Difluoro Regioisomer in X-Ray Crystallographic Analysis

Chernykh et al. (2019) performed a direct head-to-head comparison of the three-dimensional structures of 2,2- and 3,3-difluorocyclobutanamines using exit vector plot analysis of X-ray crystallographic data [1]. The exit vector plot quantitatively characterizes the spatial orientation (distance and angular coordinates) of the amine nitrogen relative to the cyclobutane ring centroid, defining how the functional group is presented in three-dimensional space. The 3,3-difluoro isomer exhibits a distinct exit vector geometry compared to the 2,2-difluoro isomer, meaning that these two regioisomers project the amine substituent along non-interchangeable trajectories. This structural differentiation was correlated with measured physicochemical properties (pKa, log P) that also differ between the two isomers [1].

Conformational analysis Scaffold hopping Structure-based drug design

Validated Pharmaceutical Tractability: Essential Intermediate for FDA-Approved Ivosidenib (Tibsovo) Not Replicable with Non-Fluorinated or Regioisomeric Analogs

3,3-Difluorocyclobutanamine is a documented, essential intermediate in the commercial synthesis of Ivosidenib (AG-120, Tibsovo), an FDA-approved (July 2018) first-in-class mutant IDH1 inhibitor for relapsed/refractory acute myeloid leukemia and locally advanced/metastatic cholangiocarcinoma harboring IDH1 mutations . The synthetic route, as described in the medicinal chemistry literature, starts from commercially available 3,3-difluorocyclobutanamine salt and proceeds through formamide formation, isocyanide generation, Ugi multicomponent reaction, and Pd-catalyzed coupling to yield Ivosidenib [1]. Critically, the SAR studies underlying Ivosidenib's discovery determined that the fluorine atoms on the cyclobutyl ring were essential for enzyme inhibitory activity, while the difluorocyclobutyl moiety specifically conferred improved metabolic stability relative to earlier-generation non-fluorinated and mono-fluorinated analogs [1]. Ivosidenib's clinical efficacy data—including a 91.1% reduction in the oncometabolite 2-hydroxyglutarate (2-HG) at the recommended oral dose of 500 mg/day—validate the pharmacological relevance of the 3,3-difluorocyclobutyl pharmacophore [1].

Oncology IDH1 inhibition Pharmaceutical intermediate Process chemistry

Lipophilicity Modulation: Measured log P of Hydrochloride Salt vs. Computed log P of Free Base and Non-Fluorinated Analogs

The lipophilicity of 3,3-difluorocyclobutanamine is modulated by both the gem-difluoro substitution and the salt form. The free base has a computed XLogP3-AA value of 0.5 [1], while the hydrochloride salt (CAS 637031-93-7) has a measured log P of 2.2451 . For comparison, non-fluorinated cyclobutanamine has a lower computed log P. Chernykh et al. (2019) experimentally measured log P values for both 3,3-difluorocyclobutane derivatives and non-fluorinated counterparts, providing a quantitative basis for assessing how the gem-difluoro group increases lipophilicity relative to the parent cyclobutane scaffold [2]. The hydrochloride salt form further improves aqueous solubility and handling characteristics compared to the free base, enabling reliable laboratory-scale and process-scale operations .

Lipophilicity Drug-likeness Formulation development

Optimal Procurement and Application Scenarios for 3,3-Difluorocyclobutanamine Based on Quantitative Differentiation Evidence


Mutant IDH1 Inhibitor Development and Ivosidenib Analog Synthesis

The validated use of 3,3-difluorocyclobutanamine as the essential building block for Ivosidenib (Tibsovo) makes this compound the rational starting material for medicinal chemistry programs targeting mutant IDH1 (R132H, R132C) in oncology [1]. The 3,3-difluorocyclobutyl moiety is specifically required for enzyme inhibitory activity, with the fluorine atoms contributing essential binding interactions. Procurement of the hydrochloride salt (CAS 637031-93-7) is recommended for process chemistry workflows due to its improved stability, crystalline form, and aqueous solubility, which facilitate reliable scale-up . This compound should be prioritized over non-fluorinated cyclobutanamine or 2,2-difluoro regioisomers, which lack the validated SAR and exit vector geometry required for this target class [2].

Conformationally Constrained Amine Library Synthesis Requiring Defined Exit Vector Geometry

For fragment-based drug discovery and DNA-encoded library (DEL) synthesis where three-dimensional scaffold diversity is essential, 3,3-difluorocyclobutanamine provides a well-characterized exit vector geometry that is measurably distinct from its 2,2-difluoro regioisomer, as demonstrated by X-ray crystallographic exit vector plot analysis [2]. The rigid cyclobutane ring combined with the gem-difluoro group eliminates rotatable bonds (rotatable bond count = 0), providing a fixed spatial trajectory for the amine that can be exploited to probe specific protein binding pockets. This compound should be selected over flexible aliphatic amines or non-fluorinated cyclobutylamines when conformational preorganization is desired.

pKa-Modulated Amine Building Block for CNS-Penetrant and Intracellular-Targeted Candidates

The ~2-unit pKa reduction of 3,3-difluorocyclobutanamine (pKa 8.75) relative to cyclobutanamine (pKa 10.80) provides a therapeutically meaningful shift in the protonation equilibrium at physiological pH . This lower basicity reduces the fraction of permanently charged ammonium species, potentially improving passive membrane permeability and blood-brain barrier penetration—a critical consideration for CNS-targeted programs. Coupled with the controlled lipophilicity (free base XLogP3 0.5; hydrochloride salt log P 2.2451) [3], this compound offers a balanced physicochemical profile suitable for lead optimization campaigns where excessive basicity and high polar surface area are liabilities.

Antiviral Research and Piperazinyl Derivative Synthesis

3,3-Difluorocyclobutanamine has documented utility in the preparation of piperazinyl antiviral agents and kinase inhibitors, with in vitro activity reported against hepatitis C virus (HCV) replicon systems and HIV-1 . The 3-halo-substituted cyclobutanamine scaffold, of which the 3,3-difluoro variant is a key example, has been specifically cited in patent literature for the construction of antiviral compound libraries . The metabolic stability conferred by the difluorocyclobutyl core is particularly advantageous for antiviral programs where hepatic clearance is a primary concern.

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